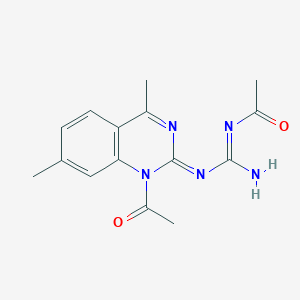![molecular formula C18H19NO3 B430619 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B430619.png)
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol It is known for its unique chemical structure, which includes an isopropyl group attached to an aniline moiety, a carbonyl group, and a phenyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 4-isopropylaniline with phenyl acetate in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol are often employed.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate can be compared with other similar compounds, such as:
2-[(4-Methylanilino)carbonyl]phenyl acetate: Similar structure but with a methyl group instead of an isopropyl group.
2-[(4-Ethylanilino)carbonyl]phenyl acetate: Contains an ethyl group instead of an isopropyl group.
2-[(4-Butylanilino)carbonyl]phenyl acetate: Features a butyl group in place of the isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3g/mol |
IUPAC名 |
[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)14-8-10-15(11-9-14)19-18(21)16-6-4-5-7-17(16)22-13(3)20/h4-12H,1-3H3,(H,19,21) |
InChIキー |
ODNREFZJYSRGEJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B430538.png)
![1-{4-nitrophenyl}-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B430539.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B430540.png)
![4,4,8-trimethyl-2-(2-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430541.png)

![methyl (2Z)-[2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B430546.png)


![2,2,4-Trimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430550.png)
![2-(3,5-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430551.png)
![7-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430553.png)
![4,4,6,8-tetramethyl-2-(4-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430554.png)
![(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B430557.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-methylanilino)methylidene]propanamide](/img/structure/B430559.png)
